

# TMX-4113 chemical structure and properties

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An In-depth Technical Guide to TMX-4113: A Novel Bifunctional Degrader of PDE6D and  $CK1\alpha$ 

#### **Abstract**

**TMX-4113** is a novel small molecule that functions as a molecular glue, inducing the degradation of two distinct and therapeutically relevant proteins: phosphodiesterase 6D (PDE6D) and casein kinase  $1\alpha$  (CK1 $\alpha$ ). This bifunctional activity is achieved by redirecting the substrate specificity of the CRL4CRBN E3 ubiquitin ligase. The unique degradation profile of **TMX-4113** presents a promising avenue for investigation in oncology, particularly in cancers where the targeted proteins play a significant role. This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to **TMX-4113**.

## **Chemical Structure and Properties**

**TMX-4113** is a synthetic, heterocyclic compound. Its core structure is derived from the chemical modification of the previously identified molecular glue, FPFT-2216.

Chemical Structure:

Table 1: Physicochemical Properties of TMX-4113

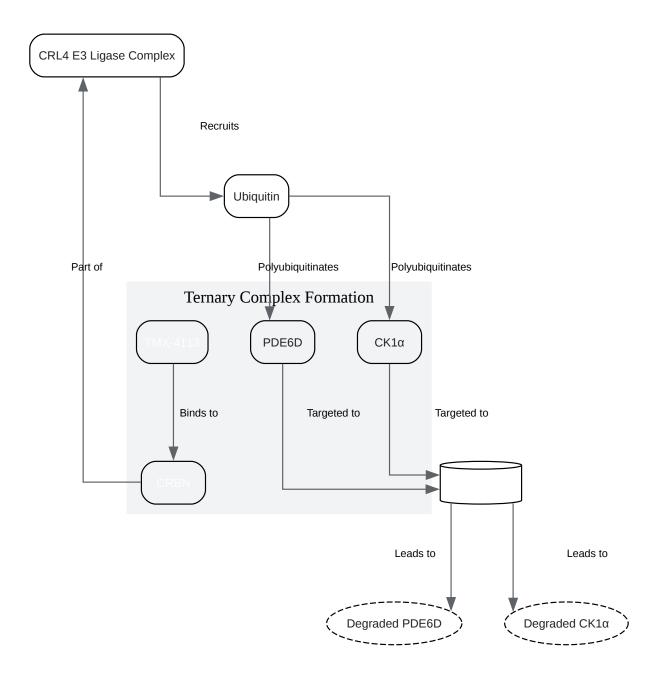


Property	Value	
CAS Number	2766385-92-4[1][2][3][4][5][6][7]	
Molecular Formula	C12H12N4O2S2[1][5]	
Molecular Weight	308.38 g/mol [1][2][3][5][8][9]	
IUPAC Name	3-(4-(4-(methylthio)thiophen-2-yl)-1,2,3-triazol-1-yl)piperidine-2,6-dione	
SMILES	O=C(C(N1N=NC(C2=CSC=C2SC)=C1)CC3)NC 3=O[9]	
Appearance	Off-white to light yellow solid[2]	

#### **Mechanism of Action**

**TMX-4113** functions as a "molecular glue" degrader. It binds to the Cereblon (CRBN) component of the Cullin-RING E3 ubiquitin ligase complex (CRL4CRBN). This binding event alters the substrate specificity of the E3 ligase, inducing proximity between CRL4CRBN and the neosubstrates, PDE6D and CK1α. This induced proximity leads to the polyubiquitination of PDE6D and CK1α, marking them for subsequent degradation by the proteasome.





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**Figure 1.** Mechanism of **TMX-4113**-induced protein degradation.

## **Experimental Data**

**TMX-4113** has been shown to induce the degradation of both PDE6D and CK1 $\alpha$  in various cancer cell lines. The degradation efficiency is dose-dependent.



Table 2: In Vitro Degradation Profile of TMX-4113

Cell Line	Target Protein	DC50	Notes
MOLT4 (Acute lymphoblastic leukemia)	PDE6D	< 200 nM	High degradation preference.[10]
Jurkat (T-cell leukemia)	PDE6D	< 200 nM	High degradation preference.[10]
MM.1S (Multiple myeloma)	PDE6D	< 200 nM	High degradation preference.[10]
MM.1S (Multiple myeloma)	CΚ1α	~40 nM	Degraded over 50% of CK1α at this concentration.[10]

DC50 (Degradation Concentration 50%) is the concentration of the compound that results in 50% degradation of the target protein.

## **Experimental Protocols**

The following are generalized protocols based on the methodologies described in the primary literature for assessing the activity of **TMX-4113**.

#### **Cell Culture and Treatment**

- Cell Lines: MOLT4, Jurkat, and MM.1S cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Cell Seeding: Cells are seeded in 6-well plates at a density of 1 x 106 cells/mL.
- Compound Treatment: TMX-4113 is dissolved in DMSO to create a stock solution. The stock solution is then diluted to the desired concentrations in the cell culture medium. Cells are treated with varying concentrations of TMX-4113 or DMSO (as a vehicle control) for the indicated time points (e.g., 4 hours).



## Western Blotting for Protein Degradation Analysis

- Cell Lysis: After treatment, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
- SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
- Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for PDE6D, CK1α, and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane is incubated with HRP-conjugated secondary antibodies.
- Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- Quantification: Densitometry analysis is performed to quantify the protein band intensities, which are then normalized to the loading control to determine the extent of protein degradation.



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**Figure 2.** Experimental workflow for assessing protein degradation.

## **Therapeutic Potential and Future Directions**

**TMX-4113**'s ability to degrade both PDE6D and CK1 $\alpha$  makes it a valuable tool for cancer research. PDE6D is involved in the trafficking of prenylated proteins, including KRAS, a key oncogene. CK1 $\alpha$  is a critical regulator of various cellular processes, including Wnt signaling



and p53-mediated pathways. The dual degradation of these proteins may offer a synergistic anti-cancer effect.

Further research is needed to:

- Elucidate the full spectrum of neosubstrates for TMX-4113.
- Evaluate the in vivo efficacy and safety profile of TMX-4113 in preclinical cancer models.
- Optimize the chemical structure to enhance selectivity and potency for either PDE6D or CK1α, or to maintain the desired dual-targeting profile.

In conclusion, **TMX-4113** represents an important development in the field of targeted protein degradation, offering a novel chemical probe to investigate the roles of PDE6D and  $CK1\alpha$  in cancer biology and a potential starting point for the development of new therapeutics.

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